molecular formula C25H25N3O4 B2848517 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872855-37-3

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2848517
CAS No.: 872855-37-3
M. Wt: 431.492
InChI Key: VAHKWMCUTXTFQQ-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds structurally related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione focuses on novel synthetic routes and chemical transformations. For example, Wang and Yan (2014) demonstrated the facile synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] through three-component reactions, highlighting the versatility of isoquinolinium salts in synthesizing complex heterocyclic structures (Wang & Yan, 2014). This research underscores the potential of similar compounds in generating diverse molecular architectures, which could be relevant for the synthesis of the compound .

Applications in Materials Science

Several studies have explored the use of isoquinoline derivatives in materials science, particularly in the development of novel organic electronic materials. Zhou et al. (2022) designed and synthesized novel benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes, which exhibit high electron affinity and strong π–π stacking, suggesting their utility in electronic applications (Zhou et al., 2022). These findings point to the potential application of similar compounds, like the one , in the development of electronic materials.

Pharmaceutical Research

In the realm of pharmaceutical research, compounds structurally related to the one have been investigated for their potential therapeutic applications. Zhang et al. (2016) achieved enantioselective dearomative arylation of isoquinolines, providing a pathway to chiral dihydroisoquinolines with potential pharmaceutical relevance (Zhang et al., 2016). Although direct applications in drug discovery related to the specific compound are not provided, the methodologies and structural motifs discussed are relevant for exploring its pharmaceutical potential.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-23(26-11-13-32-14-12-26)17-28-16-21(20-7-3-4-8-22(20)28)24(30)25(31)27-10-9-18-5-1-2-6-19(18)15-27/h1-8,16H,9-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHKWMCUTXTFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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